3-Ethyl-4-methylanilin

Übersicht

Beschreibung

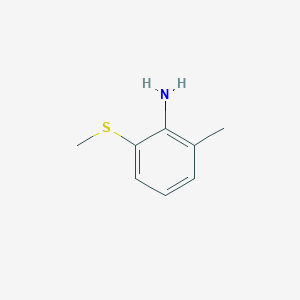

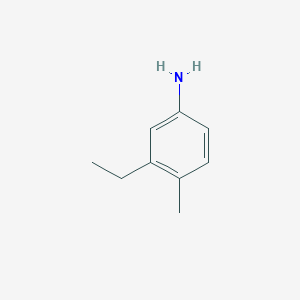

3-Ethyl-4-methylaniline is an organic compound with the molecular formula C9H13N. It is an aromatic amine, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position on the benzene ring, along with an amino group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Wissenschaftliche Forschungsanwendungen

Methylierung von Anilinen

3-Ethyl-4-methylanilin kann bei der Methylierung von Anilinen verwendet werden. Cyclometallierte Rutheniumkomplexe ermöglichen die effektive Methylierung von Anilinen mit Methanol, um selektiv N-Methylaniline zu erhalten . Diese Wasserstoff-Autotransfer-Prozedur verläuft unter milden Bedingungen (60 °C) auf praktische Weise (NaOH als Base) .

Synthese von 3,4-Dihydrochinazolinen

This compound kann bei der Synthese von 3,4-Dihydrochinazolinen verwendet werden. Nitroalkane, die mit Polyphosphorsäure aktiviert wurden, dienen als effiziente Elektrophile bei Reaktionen mit verschiedenen nucleophilen Aminen . Diese Strategie wurde eingesetzt, um einen innovativen synthetischen Ansatz für 3,4-Dihydrochinazoline aus leicht zugänglichen 2-(Aminomethyl)anilinen zu entwickeln .

Unkatalysierte Reaktionen

This compound kann in unkatalysierten Reaktionen verwendet werden. Dazu gehören direkte nucleophile Substitution und nucleophile Substitution über Arynin-Zwischenprodukte .

Nitroaren-Reduktion

This compound kann bei der Reduktion von Nitroarenen verwendet werden . Dies ist ein entscheidender Schritt bei der Synthese von Anilinen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylaniline typically involves

Eigenschaften

IUPAC Name |

3-ethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551805 | |

| Record name | 3-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104715-64-2 | |

| Record name | 3-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

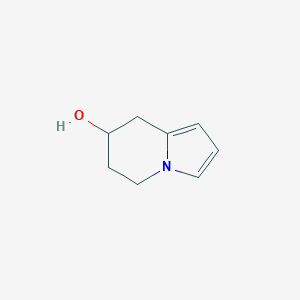

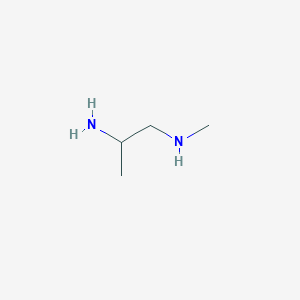

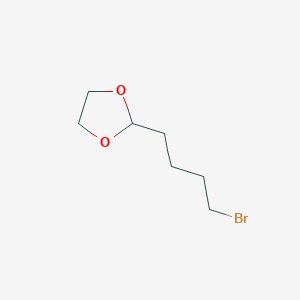

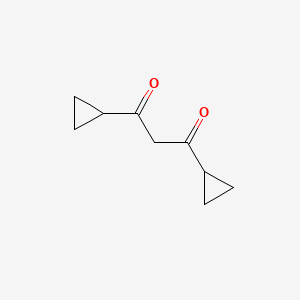

Feasible Synthetic Routes

Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?

A: The research demonstrates that incorporating 3-ethyl-4-methylaniline at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of 3-ethyl-4-methylaniline, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.